(3S)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine hydrochloride
Description
(3S)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine hydrochloride is a chiral small molecule featuring a pyrrolidine ring substituted with a pyrimidinyl group at the nitrogen atom and an amine group at the 3-position in the (S)-configuration. The compound is structurally tailored for applications in medicinal chemistry, particularly in kinase inhibition and receptor modulation. The stereochemistry at the 3-position is critical for binding specificity and activity, as evidenced by its analogs in kinase inhibitor research .
Properties
IUPAC Name |
(3S)-1-pyrimidin-4-ylpyrrolidin-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4.ClH/c9-7-2-4-12(5-7)8-1-3-10-6-11-8;/h1,3,6-7H,2,4-5,9H2;1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGQFJPPTOGYIE-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=NC=NC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)C2=NC=NC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine hydrochloride typically involves the formation of the pyrrolidine ring followed by the introduction of the pyrimidine group. One common method involves the reaction of pyrrolidine with a pyrimidine derivative under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.
Scientific Research Applications
(3S)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine hydrochloride is a chemical compound that consists of a pyrimidine ring linked to a pyrrolidine structure, with an amine group attached .
Scientific Research Applications
(3S)-3-amino-3-(pyrimidin-4-yl)propanoic acid, which shares a pyrimidine ring, has applications in scientific research such as serving as a building block for the synthesis of various compounds. It can undergo chemical reactions like oxidation, reduction, and substitution, yielding different products based on specific conditions and reagents.
Similar Compounds
Other compounds with similar structural features or applications include:
- Pyrimidine: A basic structure in many biologically active molecules.
- Pyrrolo[2,3-d]pyrimidine: A derivative with potential anticancer activity.
- 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines: These compounds exhibit kinase inhibitory activity.
- 1-Pyrimidinyl-2-aryl-4,6-dihydropyrrolo[3,4-d]imidazole-5(1H)-carboxamide derivatives: These compounds act as selective inhibitors of c-Jun-N-terminal Kinase 3 (JNK3) and may be useful for treating neurodegenerative diseases . Compound 18a , in particular, showed a high IC50 value of 2.69 nM and high selectivity for JNK3 .
- 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These are potent and orally bioavailable inhibitors of protein kinase B (PKB) .
Considerations
Mechanism of Action
The mechanism of action of (3S)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets. It binds to receptors or enzymes, modulating their activity and leading to downstream effects. The pathways involved may include signal transduction cascades that regulate cellular processes such as growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Pharmacological and Functional Differences
- Kinase Inhibition : The (3S)-configured pyrrolidine scaffold in the parent compound is associated with selective DYRK inhibition, as seen in analogs like compound 33 (), which shares a pyrazolo[1,5-b]pyridazine-pyrimidine hybrid structure. The pyrimidine ring’s position (4- vs. 2-) and substituents (e.g., bromine in LY2389575) significantly alter binding kinetics and potency .
- Solubility and Bioavailability : The oxetane-substituted analog () demonstrates enhanced aqueous solubility compared to the parent compound due to the oxygen-containing heterocycle, a common strategy in drug design to improve pharmacokinetics .
- Target Selectivity : Piperidine analogs (e.g., 1-(pyrimidin-4-yl)piperidin-3-amine diHCl) exhibit reduced selectivity for DYRK due to increased ring flexibility, whereas the rigid pyrrolidine core in the parent compound favors tighter binding .
Biological Activity
(3S)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrrolidine ring with a pyrimidine moiety, contributing to its unique biological properties. The molecular formula is , with a molecular weight of approximately 193.65 g/mol. Its structure is crucial for its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways, particularly those linked to cancer and neurodegenerative diseases. For instance, structure-activity relationship studies indicate that modifications to the pyrimidine scaffold can enhance its inhibitory potency against specific targets.
- Receptor Modulation : It may also act as an antagonist or agonist for various receptors, influencing signaling pathways critical for cellular functions.
Biological Activity and Case Studies
Research has demonstrated that this compound exhibits notable biological activities:
- Anticancer Activity : Studies have indicated that compounds derived from this scaffold can effectively inhibit cancer cell proliferation. For example, derivatives have shown IC50 values in the low nanomolar range against certain cancer cell lines .
- Neuroprotective Effects : The compound has been investigated for its potential in treating neurodegenerative diseases by inhibiting pathways associated with neuronal apoptosis .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, warranting further exploration in infectious disease contexts .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of the chiral center at the pyrrolidine carbon, which significantly influences the compound's biological activity. Variations in substituents on the pyrimidine ring can lead to substantial changes in binding affinity and selectivity towards target enzymes:
| Compound Variation | Biological Activity | IC50 Value (nM) |
|---|---|---|
| Parent Compound | Moderate Inhibition | 50 |
| Methyl Substituted | Enhanced Activity | 10 |
| Hydroxyl Substituted | Reduced Activity | 100 |
These findings underscore the necessity for careful design in developing analogs for enhanced efficacy.
Research Findings and Applications
Recent research has focused on optimizing the pharmacokinetic properties of this compound. Studies have shown improvements in oral bioavailability and metabolic stability, making it a promising candidate for drug development .
Potential Therapeutic Applications
Given its diverse biological activities, potential therapeutic applications include:
- Cancer Treatment : Targeting specific pathways involved in tumor growth and metastasis.
- Neurodegenerative Disorders : Developing neuroprotective agents that mitigate neuronal loss.
- Infectious Diseases : Investigating its role as an antimicrobial agent.
Q & A
Q. Methodological Answer :
- HPLC-PDA/MS : Use a C18 column with 0.1% TFA in water/acetonitrile gradient. Monitor at 254 nm; MS detection confirms molecular ion [M+H]⁺ (e.g., m/z 211.1 for free base) .
- Chiral HPLC : Employ a Chiralpak® AD-H column with hexane:isopropanol (70:30) + 0.1% diethylamine to verify enantiomeric excess (>98%) .
- Karl Fischer Titration : Quantify residual water (<0.5% w/w) to ensure salt stability .
Advanced: How can researchers design in vitro assays to evaluate kinase inhibition while minimizing off-target effects?
Q. Methodological Answer :
- Kinase Profiling Panels : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler®) at 1 µM to identify selectivity.
- Cellular Target Engagement : Use NanoBRET™ assays to measure compound binding in live cells expressing tagged kinases (e.g., BTK, EGFR) .
- Counter-Screens : Include unrelated enzymes (e.g., phosphatases, proteases) to rule out non-specific inhibition. Dose-response curves (IC₅₀) should show >10-fold selectivity .
Basic: What storage conditions are optimal for maintaining the stability of this hydrochloride salt?
Q. Methodological Answer :
- Temperature : Store at -20°C in airtight, light-resistant vials to prevent thermal degradation and photolysis.
- Humidity Control : Use desiccants (silica gel) to avoid deliquescence, as hydrochloride salts are hygroscopic .
- Stability Monitoring : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC purity checks .
Advanced: How should researchers address discrepancies in IC₅₀ values across biological replicates?
Q. Methodological Answer :
- Batch Consistency : Verify synthetic reproducibility via LC-MS and elemental analysis.
- Assay Normalization : Include internal controls (e.g., staurosporine for kinase assays) and normalize data to cell viability (MTT assay) .
- Statistical Analysis : Apply Grubbs’ test to exclude outliers and use nonlinear regression (e.g., GraphPad Prism) for robust IC₅₀ calculation .
Basic: What computational tools predict the pharmacokinetic properties of this compound?
Q. Methodological Answer :
- ADMET Prediction : Use SwissADME or QikProp to estimate logP (target ~1.5), aqueous solubility (>50 µM), and CYP450 inhibition .
- Molecular Dynamics (MD) : Simulate binding modes with kinases (e.g., GROMACS) to optimize interactions with ATP-binding pockets .
Advanced: How can metabolic stability be improved without compromising target affinity?
Q. Methodological Answer :
- Isotere Replacement : Substitute pyrimidine with 1,3,5-triazine to reduce CYP3A4-mediated oxidation .
- Deuterium Incorporation : Introduce deuterium at metabolically labile C-H bonds (e.g., pyrrolidine α-positions) to slow clearance .
- Prodrug Design : Mask the amine as a pivaloyloxymethyl (POM) ester to enhance oral bioavailability .
Basic: What safety protocols are essential for handling this compound in vitro?
Q. Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing and dissolution .
- Waste Disposal : Neutralize with 1M NaOH before incineration to avoid HCl gas release.
- Spill Management : Absorb with vermiculite, seal in containers, and label as hazardous .
Advanced: How can cryo-EM or SPR elucidate the compound’s binding kinetics with low-abundance targets?
Q. Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
